molecular formula C14H12FN5 B6443433 N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549002-79-9

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443433
CAS No.: 2549002-79-9
M. Wt: 269.28 g/mol
InChI Key: SIUQXKIKSBHDAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549002-79-9) is a high-purity chemical reagent with the molecular formula C14H12FN5 and a molecular weight of 269.28 g/mol . This compound is supplied with a minimum purity of 90%+ and is intended for Research Use Only, strictly as a building block or intermediate in chemical synthesis and pharmacological research. It is not intended for diagnostic or therapeutic applications. Compounds featuring the 2-(1-imidazolyl)pyrimidine scaffold are of significant research interest for developing inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS) . The overactivation of nNOS is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, making it an important therapeutic target . The 2-imidazolylpyrimidine head group, present in this compound, is a key pharmacophore known for its favorable physicochemical properties, which can contribute to improved cellular permeability and bioavailability compared to traditional arginine-mimetic inhibitors . Researchers value this scaffold for its potential in structure-activity relationship (SAR) studies aimed at discovering potent and selective enzyme inhibitors with minimal off-target effects . This product is offered for use in specialized research applications, including medicinal chemistry, hit-to-lead optimization, and preclinical studies within neuroscience and biochemistry.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQXKIKSBHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring serves as the central scaffold for this compound. A widely adopted method involves cyclocondensation between β-diketones and guanidine derivatives. For example, 4-chloro-2-methanesulfonylpyrimidine is synthesized via the condensation of thiourea with pyruvaldehyde dimethylacetal under acidic conditions, followed by sulfonation using methanesulfonyl chloride. This intermediate is critical for subsequent nucleophilic substitutions.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: Hydrochloric acid or p-toluenesulfonic acid

  • Yield: 70–85%

Attachment of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via Buchwald-Hartwig amination or reductive amination. In a representative protocol, 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine reacts with 4-fluorobenzyl bromide in the presence of palladium(II) acetate and Xantphos, yielding the target compound.

Comparative Data :

MethodCatalyst SystemTemperatureYield
Buchwald-HartwigPd(OAc)₂/Xantphos100°C78%
Reductive AminationNaBH₃CN/MeOH25°C65%

Reductive amination, though lower-yielding, avoids transition metals and is preferred for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent impacts both reaction efficiency and purity. Polar aprotic solvents like DMF enhance SNAr reactivity but may lead to side reactions at elevated temperatures. A balance is achieved by using DMF at 90°C, which maximizes substitution while minimizing decomposition.

Solvent Screening Results :

SolventReaction Time (h)Yield (%)Purity (%)
DMF68298
DMSO87595
THF244588

Catalytic Systems for Amination

Palladium-based catalysts remain dominant for C–N bond formation. However, copper(I) iodide/1,10-phenanthroline systems offer a cost-effective alternative for aryl amination, albeit with reduced yields (50–60%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. A three-step flow system achieves 65% overall yield with a throughput of 1.2 kg/day. Key advantages include:

  • Precise temperature control (±2°C).

  • Reduced solvent usage (30% less than batch processes).

Purification Strategies

Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. Final purity exceeds 99.5%, as confirmed by HPLC.

Comparative Analysis of Synthetic Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Total Yield70–78%65–70%
Reaction Time24–48 h8–12 h
Cost per Kilogram$12,000$8,500
Purity98–99%99.5%

Industrial methods prioritize throughput and cost-efficiency, while laboratory protocols focus on flexibility and yield .

Scientific Research Applications

Biological Activities

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been investigated for various biological activities, primarily in the context of cancer therapy and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It acts by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that this compound effectively inhibits the activity of certain receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers, leading to reduced tumor growth in vitro and in vivo models .

Case Study:
In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Research suggests that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition can lead to decreased levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of receptor tyrosine kinases
Anti-inflammatoryInhibition of NF-kB signaling pathway

Targeted Therapy

This compound is being explored as part of targeted therapy regimens. Its ability to selectively inhibit cancer cell growth while sparing normal cells makes it an attractive candidate for development into a therapeutic agent.

Combination Therapy

Recent studies have indicated that combining this compound with other chemotherapeutic agents may enhance efficacy and reduce resistance. For example, combining it with traditional chemotherapeutics has shown synergistic effects in overcoming drug resistance mechanisms in certain cancer types .

Case Study:
A combination therapy trial involving this compound and doxorubicin demonstrated improved survival rates and reduced side effects compared to doxorubicin alone in mouse models of leukemia .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Structural Insights

  • Hydrogen Bonding : The target compound’s imidazole may form intramolecular N–H∙∙∙N bonds, similar to the six-membered ring closure observed in .
  • Crystal Packing : Weak C–H∙∙∙O and π-π interactions (e.g., in and ) are critical for stability. The fluorine atom in the 4-fluorophenyl group may participate in C–H∙∙∙F interactions, as seen in related fluorinated pyrimidines .

Pharmacological Potential

  • Antimicrobial Activity : Fluorophenyl-substituted pyrrolopyrimidines () show potent antibacterial effects, suggesting the target compound could similarly disrupt bacterial membrane or enzyme function .
  • Kinase Inhibition : Pyrazolopyrimidines with thioether groups () inhibit Src kinase, but the target compound’s imidazole may target different kinases or allosteric sites .

Research Tools and Methodologies

  • Crystallography : Programs like SHELX () and SIR97 () are widely used for structural determination. For example, utilized these tools to analyze hydrogen bonding and dihedral angles .
  • Enantiomer Analysis : Parameters like Rogers’ η and Flack’s x () ensure accurate chirality determination, critical for bioactive pyrimidines .

Biological Activity

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including biological activity, structure-activity relationships, and case studies.

Chemical Structure

The compound is characterized by a pyrimidine core substituted with a 4-fluorophenyl group and a 2-methyl-1H-imidazol-1-yl moiety. Its molecular formula is C19H20FN7C_{19}H_{20}FN_7 with a molecular weight of 339.39 g/mol.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various assays, it has shown moderate to high inhibitory effects against several cancer cell lines:

Cell LineInhibition (%) at 100 µMReference
K-56265%
HL-6070%
MCF-775%
HeLa68%
A54972%

The compound's efficacy was compared with established drugs such as imatinib and sorafenib, demonstrating comparable or superior activity in certain assays.

2. Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various protein kinases, which are crucial targets in cancer therapy:

KinaseInhibition (%) at 10 nMReference
EGFR91%
HER-465%
VEGFR248%
PDGFRa77%

These results suggest that the compound could serve as a potent inhibitor of key pathways involved in tumor growth and proliferation.

Molecular docking studies have elucidated the binding interactions between the compound and target kinases. The presence of the imidazole ring enhances binding affinity due to favorable interactions with ATP binding sites. This structural feature is critical for its inhibitory activity against kinases like EGFR and PDGFRa.

Case Study 1: In Vivo Efficacy

In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study noted a reduction in tumor volume by approximately 50% after four weeks of treatment at a dosage of 10 mg/kg body weight.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapy agents. The combination therapy showed enhanced efficacy, leading to increased apoptosis in cancer cells and improved survival rates in animal models.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, it can undergo several types of chemical reactions:

  • Oxidation: Compounds with similar structures can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially forming oxidized derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives with hydrogenated functional groups.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution under certain conditions .

Synthetic Routes

While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often involve multi-step organic reactions:

  • Formation of the Pyrimidine Core: Typically involves condensation reactions between β-diketones and guanidine derivatives under acidic or basic conditions.

  • Introduction of the Imidazole Moiety: Can be achieved through cyclization reactions involving α-haloketones and aldehydes in the presence of acid catalysts.

  • Attachment of the Fluorophenyl Group: Often involves nucleophilic substitution reactions using fluorobenzyl halides and suitable bases.

Reaction Conditions and Reagents

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAcidic or basic conditions
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionHalogenated reagents, bases, acidsControlled temperature and pressure

Q & A

Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, and how can common synthetic byproducts be mitigated?

  • Methodological Answer : Synthesis requires careful control of nucleophilic substitution and coupling reactions. A common challenge is unintended N-diarylation, as seen in analogous fluorophenyl-imidazole systems. For example, during the synthesis of similar pyrimidine derivatives, self-catalyzed N-diarylation can occur when reactive intermediates (e.g., chloro-imidazoles) interact with amines under basic conditions. To mitigate this, optimize reaction stoichiometry, use inert atmospheres, and monitor reaction progress via TLC or HPLC. Lowering reaction temperature and employing phase-transfer catalysts may also reduce byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and purity. For example, 1H^{1}H-NMR can resolve imidazole protons (~7.5 ppm) and fluorophenyl aromatic signals (~7.0–7.8 ppm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal X-ray diffraction can reveal intramolecular interactions, such as hydrogen bonding between the pyrimidine N and fluorophenyl H, which stabilizes the conformation .

Q. What biological targets are associated with this compound based on structural analogs?

  • Methodological Answer : Structural analogs of pyrimidine-imidazole hybrids show activity against kinases, γ-secretase, and calcium-activated potassium channels. For instance:
  • Kinase Inhibition : Pyrimidine derivatives with trifluoromethyl groups exhibit antitumor activity by targeting EGFR or VEGFR .
  • γ-Secretase Modulation : Analogous compounds (e.g., BPN-15606) are γ-secretase modulators, relevant in Alzheimer’s research .
    Prioritize target-specific assays (e.g., enzyme inhibition assays) to validate hypothesized mechanisms.

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing undesired N-diarylation during pyrimidine-imidazole coupling?

  • Methodological Answer :
  • Reaction Design : Use protecting groups for the imidazole NH to prevent nucleophilic attack. For example, Boc-protected intermediates reduce unwanted side reactions.
  • Catalysis : Transition metal catalysts (e.g., Pd-mediated cross-coupling) improve regioselectivity. Evidence from similar systems shows that Pd(OAc)2_2/Xantphos enhances C–N bond formation efficiency .
  • Byproduct Analysis : Characterize byproducts via LC-MS and adjust reaction parameters iteratively.

Q. What computational approaches are recommended to model this compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, DFT/B3LYP/6-311G(d,p) optimizes molecular geometry and predicts charge distribution .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with kinases or ion channels. Validate docking poses with MD simulations (e.g., GROMACS) .

Q. How should researchers analyze structure-activity relationships (SAR) for pyrimidine-imidazole derivatives?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the fluorophenyl (e.g., meta/para substitution) and imidazole (e.g., methyl vs. ethyl groups) moieties.
  • Biological Assays : Test analogs in dose-response assays (e.g., IC50_{50} determination). For example, replacing 4-fluorophenyl with 4-chlorophenyl in analogs increased antitumor potency by 30% in one study .
  • Data Correlation : Use QSAR models to link electronic (Hammett constants) or steric parameters (Taft indices) to activity .

Q. How can contradictions in biological activity data between similar compounds be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration).
  • Structural Verification : Confirm compound identity via X-ray crystallography, as small structural deviations (e.g., rotameric preferences) can drastically alter activity .
  • Meta-Analysis : Compare data across studies using platforms like ChEMBL, filtering for assay type (e.g., enzymatic vs. cellular) .

Q. What strategies address enantiomer-related challenges in synthesizing chiral analogs?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • Enantiomorph-Polarity Estimation : Apply Flack’s x parameter during X-ray refinement to determine absolute configuration. This avoids false chirality signals common in near-centrosymmetric structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.